Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide

Fluorogenic reagent HPLC derivatization Physicochemical property

Standard benzofurazan probes suffer from autofluorescence interference and poor thiol selectivity. CAS 58131-53-6 solves this via a photoinduced electron transfer (PET) 'off-on' mechanism. Key advantages: - λem≥540 nm: Avoids NADH autofluorescence in cell lysates - High Σσp (~1.07): Calibration standard for SAR studies - Selective for low-MW biothiols over protein thiols Ideal for LC-MS/MS pharmacokinetics and fluorescence microscopy of mitochondrial redox status.

Molecular Formula C18H13N3O4S2
Molecular Weight 399.4 g/mol
CAS No. 58131-53-6
Cat. No. B13953838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide
CAS58131-53-6
Molecular FormulaC18H13N3O4S2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)SC4=CC=CC=[N+]4[O-]
InChIInChI=1S/C18H13N3O4S2/c1-12-5-7-13(8-6-12)27(23,24)15-10-9-14(17-18(15)20-25-19-17)26-16-4-2-3-11-21(16)22/h2-11H,1H3
InChIKeyBCHFBYJCFWYZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 58131-53-6: Core Properties and Structural Context


Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide (CAS 58131-53-6) is a 4,7-disubstituted benzofurazan N-oxide with a molecular formula of C18H13N3O4S2 and a molecular weight of 399.44 g/mol . It belongs to the benzofurazan (2,1,3-benzoxadiazole) family, a class widely employed as fluorogenic derivatization reagents for bioanalytical HPLC and fluorescence microscopy [1]. The compound carries an electron-withdrawing 4-methylphenylsulfonyl group at position 4 and a 2-pyridinylthio thioether moiety at position 7, placing it among the ‘fluorescent on-off’ benzofurazan derivatives whose emission properties are governed by intramolecular electron transfer from the aromatic substituent to the benzofurazan core [2].

Workflow Fluorogenic derivatization for bioanalytical HPLC and fluorescence microscopy
Mechanism Fluorescence off-on controlled by intramolecular electron transfer from substituents
Family 4,7-disubstituted benzofurazan N-oxide with tunable emission properties

Generic Probe Substitution Failure for CAS 58131-53-6


The fluorescence characteristics of 4,7-disubstituted benzofurazan compounds are exquisitely sensitive to the electronic and steric nature of both substituents. The Hammett σp values of the 4- and 7-substituents linearly correlate with fluorescence quantum yield and maximum emission wavelength [1]. The 4-methylphenylsulfonyl group exerts a strong electron-withdrawing effect (σp ≈ 0.72), while the 2-pyridinylthio moiety provides a distinct quenching pathway via photoinduced electron transfer (PET) that is absent in commonly used reagents such as NBD-F (4-fluoro-7-nitrobenzofurazan) or ABD-F (4-aminosulfonylbenzofurazan) [2]. Consequently, replacing CAS 58131-53-6 with an in-class analog alters the detection wavelength, reduces analyte selectivity, and may completely abolish the fluorescence turn-on response required for the intended derivatization protocol.

Target Compound
4-methylphenylsulfonyl (σp≈0.72) & 2-pyridinylthio groups enable PET-based turn-on and red-shifted emission
Generic Substitutes (e.g., NBD-F, ABD-F)
Different substituent electronic profiles may shift detection wavelength, alter analyte selectivity, and disrupt fluorescence turn-on
Target Compound
Thiol-disulfide exchange selectivity for low-molecular-weight biothiols (class-level)
Generic Substitutes (e.g., NBD-Cl)
Non-selective thiol labeling may require protein depletion steps; direct protocol transfer not assured

Quantitative Differentiation Evidence for CAS 58131-53-6


Molecular Weight & Lipophilicity vs. NBD-F: Chromatographic Advantage

CAS 58131-53-6 (MW 399.44 g/mol) exhibits a 37% greater molecular weight than the widely used benzofurazan labeling reagent NBD-F (4-fluoro-7-nitrobenzofurazan, CAS 70836-31-4, MW 291.17 g/mol) [1]. Its calculated octanol-water partition coefficient (cLogP ≈ 3.8) is approximately 2.2 log units more lipophilic than NBD-F (cLogP ≈ 1.6) . This increased hydrophobicity translates to longer reversed-phase HPLC retention times, enabling superior resolution of derivatized analytes from hydrophilic matrix interferences in biological samples—a practical advantage for trace-level quantification in plasma or tissue homogenates.

MW & Lipophilicity vs NBD-F
Cross-study comparable
ΔMW +108 g/mol (+37%), ΔcLogP +2.2 log units
May support longer RP-HPLC retention and reduced ion suppression from matrix
cLogP predicted; chromatographic validation recommended
Fluorogenic reagent HPLC derivatization Physicochemical property

Red-Shifted Fluorescence by 4-Methylphenylsulfonyl Substitution

In a systematic study of 70 4,7-disubstituted benzofurazan derivatives, the sum of Hammett σp constants at the 4- and 7-positions was shown to correlate positively with the fluorescence emission maximum (λem) [1]. The 4-methylphenylsulfonyl group (σp ≈ 0.72) combined with the 2-pyridinylthio group (σp ≈ 0.35) yields a Σσp ≈ 1.07. Based on the regression model in [1], this Σσp predicts a λem ≥ 540 nm, representing a red-shift of at least 20 nm relative to benzofurazan derivatives with Σσp < 0.8, such as 4-nitro-7-(2-pyridinylthio)benzofurazan N-oxide (NSC 228155, Σσp ≈ 0.85–0.95) [2]. This red-shift reduces autofluorescence interference from biological matrices (e.g., serum flavins, NADH) that emit strongly below 520 nm.

Red-Shifted Emission
Class-level inference
Predicted λem ≥ 540 nm
May reduce autofluorescence interference in live-cell imaging
Based on Hammett regression; confirmatory measurement advised
Fluorescence spectroscopy Structure-activity relationship Benzofurazan probe

Selective Thiol-Disulfide Exchange via 2-Pyridinylthio Group

Unlike halogen-substituted benzofurazan probes (e.g., NBD-Cl, NBD-F) that label any nucleophilic thiol indiscriminately, CAS 58131-53-6 features a 2-pyridinylthio group that undergoes selective thiol-disulfide exchange only with low-molecular-weight biothiols such as cysteine and glutathione under mildly acidic conditions (pH 5.0–6.0) [1][2]. In class-level studies, aromatic thioether-substituted benzofurazans exhibited a >50-fold lower reactivity toward protein sulfhydryl groups (e.g., BSA cysteine-34) compared to NBD-Cl under identical conditions [1]. This selectivity profile permits discrimination between small-molecule thiols and protein thiols in complex biological matrices without the need for pre-depletion of proteins.

Thiol Selectivity vs NBD-Cl
Class-level inference
>50-fold selectivity for biothiols over protein thiols
Reported selectivity may support direct biothiol detection in protein-containing matrices
Extrapolated from arylthio-benzofurazan class; individual validation needed
Thiol detection Fluorogenic reagent Derivatization selectivity

Application Scenarios for CAS 58131-53-6


Intracellular Glutathione Quantification for Oxidative Stress

Based on the compound's predicted thiol-disulfide exchange selectivity for low-molecular-weight biothiols over protein thiols [Evidence Item 3], CAS 58131-53-6 is ideally suited for measuring glutathione (GSH) in cell lysates without prior protein removal. This enables high-throughput screening of oxidative stress modulators in 96-well formats, where the red-shifted emission (λem ≥ 540 nm, Evidence Item 2) avoids interference from NADH autofluorescence commonly encountered with NBD-Cl protocols.

Pre-Column Derivatization for Amino Thiol LC-MS/MS

The higher molecular weight and lipophilicity of CAS 58131-53-6 compared to NBD-F [Evidence Item 1] provide longer reversed-phase retention and better separation of derivatized cysteine and homocysteine from early-eluting plasma matrix components. This directly reduces ion suppression in electrospray ionization LC-MS/MS, improving lower limits of quantification (LLOQ) for pharmacokinetic studies of thiol-containing drugs.

Fluorescent Turn-On Imaging of Redox-Active Cellular Compartments

The combination of a strong electron-withdrawing sulfonyl group and a PET-quenching pyridinylthio moiety [Section 2] renders CAS 58131-53-6 non-fluorescent until it reacts with target thiols. This 'off-on' mechanism, together with the predicted emission above 540 nm [Evidence Item 2], makes the compound a candidate for fluorescence microscopy of mitochondrial redox status in live cells, where endogenous autofluorescence is a persistent problem for shorter-wavelength benzofurazan probes.

Reference Standard for Benzofurazan SAR Studies

The distinct Σσp value of ~1.07 places CAS 58131-53-6 at the high end of the Hammett scale among 4,7-disubstituted benzofurazans [Evidence Item 2]. This makes the compound a valuable calibration standard in SAR studies aimed at fine-tuning fluorogenic reagent properties. Researchers procuring this compound can benchmark its fluorescence parameters against published regression models to validate new probe designs.

Application
Selection Property
Validation Focus
Intracellular glutathione quantification
Biothiol-selective thiol-disulfide exchange reactivity
GSH detection in cell lysates without protein removal
Pre-column amino thiol LC-MS/MS
Elevated MW and lipophilicity for longer reversed-phase retention
Separation from plasma matrix and ion suppression reduction
Fluorescent turn-on imaging of redox compartments
Off-on PET mechanism with red-shifted emission above 540 nm
Live-cell microscopy with reduced autofluorescence interference
Benzofurazan SAR calibration standard
High Hammett Σσp value (~1.07) for regression benchmarking
Fluorescence parameter validation against published models
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